molecular formula C23H24N2O6 B2925992 Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate CAS No. 888453-20-1

Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

Cat. No.: B2925992
CAS No.: 888453-20-1
M. Wt: 424.453
InChI Key: YKCVVNAHBPFWNY-UHFFFAOYSA-N
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Description

Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C23H24N2O6 and its molecular weight is 424.453. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Derivatives Creation Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate and its derivatives are primarily investigated for their synthetic routes and potential in creating novel compounds. Research highlights the facile and inexpensive synthesis of various novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the compound's versatility in organic synthesis. This process involves one-pot reactions utilizing ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes, facilitated by Friedländer condensation under ultrasound irradiation conditions, yielding products with good efficiency (Gao et al., 2011).

Chemical Reactions and Derivatives Analysis Further investigations into the chemical reactivity of similar compounds involve the decyclization reactions with secondary amines, leading to the formation of various oxobutanamides and N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). This work contributes to the understanding of the compound's chemical behavior and its potential applications in synthesizing a wide range of biologically relevant molecules.

Antimicrobial Activity Among the diverse range of applications, the synthesis and evaluation of antimicrobial activities of novel compounds derived from this compound have been explored. The creation of 5-(benzofuran-2-yl)-1H-pyrazole derivatives and their testing against various microbial strains illustrate the compound's relevance in developing new antimicrobial agents (Abdel-Wahab et al., 2008).

Organic Synthesis Enhancements The compound's utility is further evidenced in organic synthesis methodologies, where it acts as a precursor or intermediate in creating trifluoromethyl heterocycles, demonstrating its versatility and potential in the synthesis of complex organic molecules (Honey et al., 2012).

Antioxidant Properties Research into the antioxidant properties of derivatives showcases the compound's potential in contributing to the development of antioxidant agents. Studies focusing on the synthesis, characterization, and evaluation of novel pyrazole derivatives have revealed significant insights into their antioxidant capabilities, paving the way for future applications in medicinal chemistry (Naveen et al., 2021).

Properties

IUPAC Name

ethyl 4-[[2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-3-29-18-12-8-6-10-16(18)24-23(28)22-21(15-9-5-7-11-17(15)31-22)25-19(26)13-14-20(27)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCVVNAHBPFWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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